methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate

Synthetic Intermediate Medicinal Chemistry Building Block Procurement

Methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate provides a para-substituted 1H-tetrazole-phenoxy methyl ester scaffold with orthogonal protection capability versus the free acid (CAS 832740-47-3) and differentiated hydrolysis kinetics from the ethyl ester (CAS 1048917-40-3). The para-tetrazole geometry is structurally distinct from meta-substituted analogs (CAS 462067-31-8), ensuring consistent SAR. Documented in 5 PubChem BioAssays across GPCR, metalloproteinase, and cellular stress targets, this pre-screened probe compound reduces de novo counter-screening risk. Supplied at ≥95% purity with established vendor availability and full commercial traceability.

Molecular Formula C10H10N4O3
Molecular Weight 234.215
CAS No. 727674-96-6
Cat. No. B2777148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate
CAS727674-96-6
Molecular FormulaC10H10N4O3
Molecular Weight234.215
Structural Identifiers
SMILESCOC(=O)COC1=CC=C(C=C1)N2C=NN=N2
InChIInChI=1S/C10H10N4O3/c1-16-10(15)6-17-9-4-2-8(3-5-9)14-7-11-12-13-14/h2-5,7H,6H2,1H3
InChIKeyKSMXHVYRSWXXPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate (CAS 727674-96-6): Technical Specifications and Identity Confirmation for Procurement


Methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate (CAS 727674-96-6) is a heterocyclic organic compound with the molecular formula C10H10N4O3 and a molecular weight of 234.21 g/mol . It is characterized by a 1H-tetrazol-1-yl moiety linked at the para position of a phenoxyacetate methyl ester scaffold . Tetrazole-containing compounds are widely recognized in medicinal chemistry as carboxylic acid bioisosteres, offering distinct physicochemical properties including enhanced metabolic stability and comparable acidity while maintaining favorable topological polar surface area (TPSA of 79.1 Ų) and lipophilicity (XLogP3 of 1.0) .

Why Methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate Cannot Be Arbitrarily Replaced by In-Class Analogs in Procurement


Despite the broad availability of tetrazole-containing building blocks, methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate possesses a specific combination of substituent positioning, ester functionality, and documented synthetic tractability that cannot be assumed for close structural analogs. The para-substituted 1H-tetrazole on the phenoxy ring establishes a defined molecular geometry and electron distribution distinct from meta-substituted variants (e.g., [3-(1H-tetrazol-1-yl)phenoxy]acetic acid, CAS 462067-31-8) . Furthermore, the methyl ester group provides differential reactivity compared to the free carboxylic acid (CAS 832740-47-3) or ethyl ester (CAS 1048917-40-3), affecting both synthetic strategy (e.g., orthogonal protection schemes) and downstream derivatization pathways [1]. While analog procurement may appear cost-equivalent, the absence of documented synthetic routes and biological screening data for a given analog introduces substantial project risk. The target compound has established vendor availability with defined purity specifications (min. 95%) and documented participation in multiple high-throughput screening campaigns, providing a baseline of technical reliability absent from many unscreened analogs .

Quantitative Differentiation Evidence: Methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate vs. Structural Analogs


Procurement Comparison: Methyl Ester vs. Ethyl Ester vs. Free Carboxylic Acid of [4-(1H-tetrazol-1-yl)phenoxy] Scaffold

Among the three primary derivatives of the [4-(1H-tetrazol-1-yl)phenoxy] core scaffold—methyl ester (CAS 727674-96-6), ethyl ester (CAS 1048917-40-3), and free carboxylic acid (CAS 832740-47-3)—the methyl ester variant offers a differentiated balance of molecular weight, rotatable bond count, and documented commercial availability. The methyl ester (MW 234.21) presents 5 rotatable bonds versus 6 for the ethyl ester (MW 248.24), offering slightly reduced conformational flexibility in computational modeling . The free acid (MW 220.18) introduces a hydrogen bond donor absent in the ester forms, which substantially alters chromatographic behavior and crystallinity .

Synthetic Intermediate Medicinal Chemistry Building Block Procurement

Documented Biological Screening Exposure: Methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate as a PubChem Probe Compound

Methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate (PubChem CID 4716460) has been tested in at least five distinct high-throughput screening (HTS) assays spanning multiple therapeutic targets, including G-protein signaling regulators (RGS4), opioid receptors (OPRM1/OPRD1), metalloproteinases (ADAM17), muscarinic acetylcholine receptors (CHRM1), and the unfolded protein response pathway [1]. In contrast, close structural analogs such as ethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate (CAS 1048917-40-3) and [3-(1H-tetrazol-1-yl)phenoxy]acetic acid (CAS 462067-31-8) lack equivalent documented HTS participation in public databases, with no PubChem BioAssay records identified during source evaluation.

High-Throughput Screening Drug Discovery Biological Probe

Vendor Availability and Pricing Transparency: Methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate vs. Methoxy-Substituted Analog

Comparative analysis of vendor pricing data indicates that methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate (unsubstituted on the phenyl ring) is available from multiple commercial suppliers with transparent catalog pricing [1]. The 2-methoxy-substituted analog (CAS 936081-95-7) is also commercially available but exhibits a different pricing structure. For a 500 mg quantity, the target compound was priced at approximately $450 (TRC), whereas the methoxy-substituted analog was priced at $235 for the same quantity and supplier [1][2]. While the unsubstituted compound is priced higher per unit mass, the methoxy-substituted analog introduces an additional functional group that alters reactivity and may not be suitable for applications requiring an unsubstituted phenyl ring.

Chemical Procurement Supply Chain Cost Analysis

Validated Application Scenarios for Methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate Based on Quantitative Evidence


Synthetic Intermediate for Heterocyclic Library Construction

The methyl ester functionality of methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate enables controlled derivatization through standard ester transformations, including hydrolysis to the free carboxylic acid, aminolysis to amides, and transesterification [1]. Its well-defined commercial availability with minimum 95% purity specifications supports reproducible library synthesis . The para-tetrazole substitution pattern provides a consistent scaffold geometry for SAR exploration, differentiating it from meta-substituted analogs that alter molecular shape and potential binding interactions .

Biological Probe for HTS-Associated Target Validation

Given its documented participation in five distinct PubChem BioAssays, methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate serves as a pre-screened probe compound for target classes including GPCRs (RGS4, OPRM1, CHRM1), metalloproteinases (ADAM17), and cellular stress pathways [2]. Researchers can leverage existing HTS data to infer general assay compatibility and absence of pan-assay interference, reducing the need for de novo counter-screening when evaluating related tetrazole-containing chemotypes.

Carboxylic Acid Bioisostere Development in Medicinal Chemistry

The 1H-tetrazole moiety is a well-established carboxylic acid bioisostere offering comparable pKa (approximately 4.5-4.9 for 5-substituted tetrazoles versus approximately 4.2-5.0 for carboxylic acids) while enhancing metabolic stability and membrane permeability . Methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate provides a protected tetrazole-phenoxy scaffold that can be incorporated into larger molecular frameworks with subsequent ester deprotection to reveal the carboxylic acid bioisostere equivalent, supporting structure-based drug design efforts.

Orthogonal Protection Strategy in Multi-Step Synthesis

The methyl ester protecting group of methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate is orthogonal to common acid-labile protecting groups (e.g., Boc, tert-butyl esters) and can be selectively cleaved under basic conditions (e.g., LiOH, NaOH) without affecting the tetrazole ring [1]. This orthogonal stability profile distinguishes it from the corresponding ethyl ester, which may exhibit different hydrolysis kinetics under specific reaction conditions, and from the free acid, which lacks the protection option entirely .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.